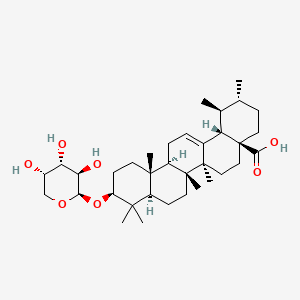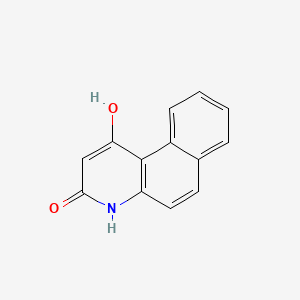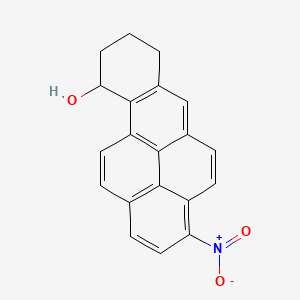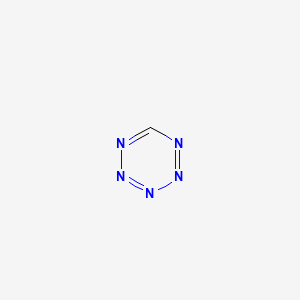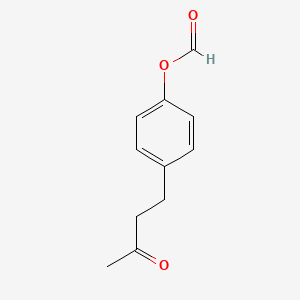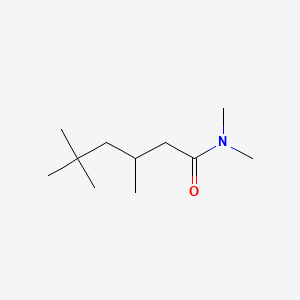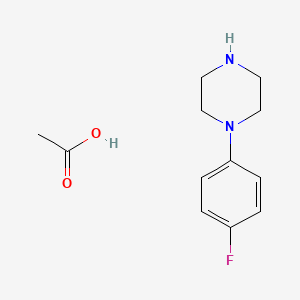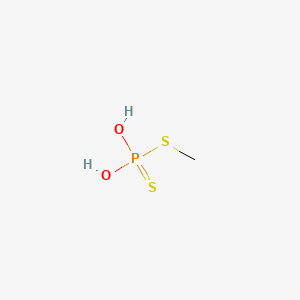
S-Methylphosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methylphosphorodithioate: is an organophosphorus compound characterized by the presence of sulfur and phosphorus atoms. It is commonly used in various chemical and industrial applications due to its unique properties. The compound is known for its role in the synthesis of other chemicals and its utility in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methylphosphorodithioate typically involves the reaction of phosphorus trichloride with methanol and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
PCl3+CH3OH+H2S→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: S-Methylphosphorodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and phosphorus atoms, which provide unique reactivity patterns.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of phosphine derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce phosphine derivatives.
Aplicaciones Científicas De Investigación
S-Methylphosphorodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: this compound is used in the production of pesticides, lubricants, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of S-Methylphosphorodithioate involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical processes. The presence of sulfur and phosphorus atoms in the molecule allows it to form strong interactions with target proteins, leading to its biological effects.
Comparación Con Compuestos Similares
Phosphorothioate: Similar to S-Methylphosphorodithioate, phosphorothioates contain sulfur and phosphorus atoms. they differ in their specific chemical structures and reactivity patterns.
Phosphorodithioate: This compound is closely related to this compound but contains two sulfur atoms bonded to the phosphorus atom. It exhibits similar chemical properties but may have different applications.
Uniqueness: this compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
102255-23-2 |
|---|---|
Fórmula molecular |
CH5O2PS2 |
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
dihydroxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH5O2PS2/c1-6-4(2,3)5/h1H3,(H2,2,3,5) |
Clave InChI |
YJVOECXUWYQORY-UHFFFAOYSA-N |
SMILES canónico |
CSP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
